Water-17O

Descripción

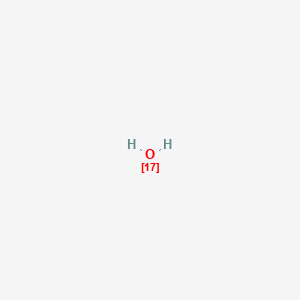

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxidane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[17OH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930542 |

Source

|

| Record name | (~17~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

19.015 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13968-48-4 |

Source

|

| Record name | Oxygen, isotope of mass 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~17~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Applications of Water-17O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and nuclear magnetic resonance (NMR) properties of Water-17O (H₂17O). It includes detailed experimental protocols for its application in hydrological, metabolic, and biomedical research, alongside visual workflows to facilitate understanding and implementation.

Core Physical and Isotopic Properties

This compound is a stable, non-radioactive isotopologue of water where the common 16O atom is replaced by the 17O isotope. This substitution imparts unique properties that are leveraged in various scientific fields.

Summary of Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values may vary slightly depending on the degree of isotopic enrichment.

| Property | Value | Notes |

| Molecular Weight | ~19.02 g/mol [1][2][3][4] | Varies with 17O enrichment level. For example, 20 atom % 17O results in a molecular weight of approximately 18.22 g/mol [1]. |

| Density | ~1.044 g/mL at 25 °C[1][5][6] | Higher than that of natural water (~1.0 g/mL). |

| Boiling Point | 100 °C (lit.)[1][5][7] | Similar to natural water under standard pressure. |

| Melting Point | 0 °C (lit.)[1][5][7] | Similar to natural water under standard pressure. |

| Natural Abundance of 17O | ~0.038%[8][9][10] | This low natural abundance necessitates isotopic enrichment for most applications. |

| Appearance | Colorless liquid[11] | Identical in appearance to natural water. |

Nuclear Magnetic Resonance (NMR) Properties of 17O

The oxygen-17 nucleus is the only stable oxygen isotope with a non-zero nuclear spin, making it NMR-active. This property is central to its use in advanced analytical and imaging techniques.

| NMR Property | Value | Significance |

| Nuclear Spin (I) | 5/2[8][12] | The non-zero spin allows the nucleus to be observed by NMR spectroscopy. |

| Gyromagnetic Ratio (γ) | -3.6279 × 10⁷ rad T⁻¹ s⁻¹[12][13] | Determines the resonance frequency of the nucleus in a magnetic field. The negative sign indicates the direction of the nuclear magnetic moment relative to the spin. |

| Quadrupole Moment (Q) | -0.02558(22) barn[12] | The non-zero quadrupole moment can lead to broad NMR signals, which can be both a challenge and a source of information about the local electronic environment. |

| Natural Abundance Sensitivity | 1.11 × 10⁻⁵ (relative to ¹H)[8] | The combination of low natural abundance and a modest gyromagnetic ratio results in low intrinsic sensitivity. |

| Enriched Sample Receptivity | 0.0291 (relative to ¹H)[8] | Isotopic enrichment significantly enhances the detectability of the 17O signal. |

| Chemical Shift Range | ~1160 ppm[8] | The wide chemical shift range provides excellent spectral dispersion, allowing for the resolution of signals from oxygen atoms in different chemical environments. |

Experimental Protocols and Methodologies

The unique properties of this compound enable its use as a tracer in a variety of experimental contexts. Below are detailed methodologies for some of its key applications.

Isotope Ratio Mass Spectrometry (IRMS) for Hydrological Studies

This compound, in conjunction with other water isotopologues, is used to trace the origins and movement of water in the hydrological cycle. High-precision measurements of the 17O/16O ratio are typically performed using IRMS.

Objective: To determine the δ17O value of a water sample.

Materials:

-

Water sample

-

Helium carrier gas

-

Liquid nitrogen

-

Isotopic reference standards (e.g., VSMOW2, SLAP2)[8]

-

Dual-inlet Isotope Ratio Mass Spectrometer (IRMS)[3]

Methodology:

-

Sample Preparation (Fluorination):

-

A small aliquot (typically 2-3 µL) of the water sample is reacted with CoF₃ in a heated reactor under a helium flow.[8]

-

This reaction quantitatively converts the water to oxygen gas (O₂).[8]

-

The use of CoF₃ is advantageous due to its stability and ease of handling compared to other fluorinating agents.[12]

-

-

Gas Purification:

-

The resulting O₂ gas is cryogenically separated from the helium carrier gas using a molecular sieve trap immersed in liquid nitrogen.[8]

-

-

Mass Spectrometric Analysis:

-

Data Normalization:

-

The raw isotopic ratios are normalized against international standards such as Vienna Standard Mean Ocean Water 2 (VSMOW2) and Standard Light Arctic Precipitation 2 (SLAP2).[8]

-

Results are expressed in delta notation (δ17O) in parts per thousand (‰) relative to VSMOW.

-

17O Magnetic Resonance Imaging (MRI) for Cerebral Blood Flow (CBF) Measurement

17O-labeled water can be used as a diffusible tracer to quantify cerebral blood flow non-invasively using MRI.

Objective: To measure regional cerebral blood flow in a subject.

Materials:

-

17O-enriched water (H₂17O) for injection

-

MRI scanner (e.g., 3T or higher)[14]

-

Animal model or human subject

Methodology:

-

Subject Preparation:

-

The subject is positioned within the MRI scanner.

-

Baseline MRI scans are acquired before the administration of the tracer.

-

-

Tracer Administration:

-

A bolus of H₂17O is administered intravenously (e.g., 1 mL/kg of 20% 17O-labeled water).[14]

-

-

Dynamic MRI Acquisition:

-

Immediately following injection, a series of rapid MRI scans are acquired to monitor the change in signal intensity as the H₂17O perfuses the brain tissue.

-

T2-weighted or steady-state free precession (bSSFP) sequences are often used, as the 17O nucleus enhances the T2 relaxation of surrounding water protons.[2][10][14]

-

-

Image Analysis and CBF Calculation:

-

The change in signal intensity over time in different brain regions is measured.

-

The temporal signal change is converted into a concentration-time curve for the 17O tracer.[14]

-

Kinetic modeling is applied to the concentration-time curves to calculate quantitative cerebral blood flow values.

-

17O NMR Spectroscopy of Biomolecules

Due to its sensitivity to the local environment, 17O NMR is a powerful tool for studying the structure and function of biomolecules, such as proteins and nucleic acids, particularly for investigating hydrogen bonding.

Objective: To probe the local environment of specific oxygen atoms in a biomolecule.

Materials:

-

17O-labeled biomolecule of interest (e.g., protein, nucleic acid)

-

Deuterated solvent (e.g., D₂O)

-

High-field NMR spectrometer with a multinuclear probe

-

NMR tubes[9]

Methodology:

-

Isotopic Labeling:

-

Due to the low natural abundance of 17O, the biomolecule of interest must be isotopically enriched. This is a critical and often challenging step.

-

For proteins, this can be achieved by expressing the protein in cells grown in 17O-labeled media or by chemical synthesis with 17O-labeled amino acids.[15]

-

For nucleic acids, site-specific enrichment is typically achieved through chemical synthesis.[16]

-

-

Sample Preparation:

-

The labeled biomolecule is dissolved in a suitable deuterated solvent to the desired concentration (typically in the millimolar range for proteins).

-

The solution is filtered to remove any particulate matter and transferred to an NMR tube.[9]

-

The sample may need to be degassed to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.

-

-

NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer.

-

17O NMR spectra are acquired. Due to the quadrupolar nature of the 17O nucleus, specialized pulse sequences and solid-state NMR techniques may be required to obtain high-resolution spectra, especially for large molecules.[15]

-

-

Spectral Analysis:

-

The chemical shifts, linewidths, and quadrupolar coupling constants of the 17O resonances are analyzed.

-

These parameters provide detailed information about the local electronic structure, dynamics, and hydrogen bonding interactions of the labeled oxygen atoms.[15]

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. forensic-isotopes.org [forensic-isotopes.org]

- 2. Proton NMR imaging of cerebral blood flow using H2(17)O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oiv.int [oiv.int]

- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. In vivo measurement of cerebral oxygen consumption and blood flow using 17O magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A technique for the determination of 18O/16O and 17O/16O isotopic ratios in water from small liquid and solid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. people.bu.edu [people.bu.edu]

- 14. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-state NMR studies of nucleic acid components - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14404J [pubs.rsc.org]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

Natural abundance of oxygen-17 isotope in water

An In-depth Technical Guide to the Natural Abundance of Oxygen-17 in Water for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the oxygen-17 isotope in water, detailed experimental protocols for its measurement, and its applications in research and drug development.

The isotopic composition of oxygen in water is a powerful tool in various scientific disciplines. The natural abundances of oxygen's three stable isotopes are dominated by ¹⁶O, with much smaller amounts of ¹⁸O and ¹⁷O. The internationally accepted standard for isotopic measurements of water is Vienna Standard Mean Ocean Water (VSMOW). The natural abundance of oxygen-17 is approximately 0.038%.[1][2][3] More precise values and ratios in VSMOW are provided in the table below.

| Isotope | Natural Abundance (%) | Isotope Ratio in VSMOW |

| ¹⁶O | ~99.76 | - |

| ¹⁷O | ~0.038[1][2][3] | ¹⁷O / ¹⁶O = 379.9 ± 0.8 ppm |

| ¹⁸O | ~0.20 | ¹⁸O / ¹⁶O = 2005.20 ± 0.45 ppm |

Experimental Protocols for Measuring Oxygen-17 Abundance

The two primary analytical techniques for determining the abundance of oxygen-17 in water are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS) with CO₂ Equilibration

IRMS is a highly precise method for measuring the ratios of stable isotopes. The CO₂ equilibration method is a common sample preparation technique for analyzing the oxygen isotopic composition of water.

Experimental Protocol:

-

Sample Preparation:

-

Collect water samples in clean, dry glass vials with airtight septa.

-

If necessary, filter the samples to remove any particulate matter.

-

-

Equilibration:

-

A known amount of CO₂ gas with a known isotopic composition is introduced into the headspace above the water sample in the sealed vial.

-

The vials are then placed in a temperature-controlled water bath and allowed to equilibrate for a set period, typically 12-24 hours. During this time, the oxygen isotopes in the water molecules (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O) exchange with the oxygen atoms in the CO₂ molecules.

-

-

Analysis:

-

After equilibration, the headspace gas is introduced into the IRMS.

-

The mass spectrometer separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹²C¹⁶O¹⁷O, ¹²C¹⁶O¹⁸O) based on their mass-to-charge ratio.

-

The detector measures the ion currents for each isotopologue, allowing for the precise determination of the ¹⁷O/¹⁶O and ¹⁸O/¹⁶O ratios.

-

-

Data Correction and Calibration:

-

The measured isotope ratios are corrected for instrumental fractionation and compared against international standards like VSMOW and Standard Light Antarctic Precipitation (SLAP) to express the results in the standard delta notation (δ¹⁷O).

-

References

The Dawn of a New Tracer: Unraveling Biological Mechanisms with Water-17O

A Technical Guide to the Pioneering Studies

For researchers, scientists, and professionals in drug development, understanding the historical context of analytical techniques can provide profound insights into current methodologies. The use of isotopically labeled water, particularly Water-17O (H₂¹⁷O), as a tracer in biological studies, opened a new window into the intricate dance of molecules within living systems. This guide delves into the core of these early investigations, presenting the foundational experiments, their methodologies, and the quantitative data that paved the way for modern applications in biochemistry and medicine.

Introduction: The Emergence of a Novel Probe

The journey of this compound as a biological tracer began with the fundamental discovery of its nuclear magnetic resonance (NMR) signal. In 1951, F. Alder and F. C. Yu first observed the NMR signal of the ¹⁷O nucleus in various oxygen-containing solvents, including water.[1][2] This seminal work laid the groundwork for utilizing ¹⁷O as a direct probe of the chemical environment of oxygen in biological molecules. However, it would take several decades for the technique to be applied to complex biological systems, primarily due to the challenges associated with the low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus, which results in broad NMR signals.[3]

Early Applications in Enzymology: A Case Study of Adenylate Kinase

One of the first landmark applications of ¹⁷O NMR in a biological system was the 1983 study of adenylate kinase by Wisner, Steginsky, Shyy, and Tsai.[4] This research provided direct evidence for the interaction of the substrate, adenosine triphosphate (ATP), with the enzyme.

Experimental Protocol: ¹⁷O NMR of the Adenylate Kinase-ATP Complex

The following protocol outlines the key steps in this pioneering experiment:

-

¹⁷O-Labeling of ATP: Adenosine triphosphate was specifically enriched with ¹⁷O at the phosphate positions. While the original paper does not detail the complete synthesis, a common method for labeling phosphates at this time was through acid-catalyzed oxygen exchange on a precursor molecule in ¹⁷O-enriched water.

-

Sample Preparation:

-

Enzyme Solution: A solution of adenylate kinase (from rabbit muscle) was prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.

-

Substrate Solution: A solution of ¹⁷O-labeled ATP was prepared.

-

Complex Formation: The enzyme and substrate solutions were mixed to form the adenylate kinase-ATP complex. The concentrations were chosen to ensure a high proportion of enzyme-bound ATP.

-

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer was used to acquire the ¹⁷O NMR spectra.

-

Parameters: Spectra were recorded at a specific frequency and temperature. Key parameters such as pulse width, acquisition time, and the number of scans were optimized to detect the broad ¹⁷O signals.

-

Data Analysis: The linewidths (Δν) of the α, β, and γ phosphate resonances of ATP were measured in both the free and enzyme-bound states.

-

Quantitative Data and Interpretation

The central finding of the study was the significant broadening of the ¹⁷O NMR signals of the phosphate groups of ATP upon binding to adenylate kinase. This broadening is a direct consequence of the slower molecular tumbling of the large enzyme-substrate complex compared to free ATP.

| Sample | α-phosphate Linewidth (Hz) | β-phosphate Linewidth (Hz) | γ-phosphate Linewidth (Hz) |

| Free ATP | 355 | 570 | 690 |

| ATP bound to Adenylate Kinase | 1250 | 2520 | 3200 |

| Table 1: ¹⁷O NMR linewidths of the α, β, and γ phosphates of ATP in the free state and when bound to adenylate kinase. Data extracted from Wisner et al. (1985). |

The dramatic increase in the linewidths provided a direct measure of the interaction and allowed the researchers to infer information about the dynamics of the bound substrate. Specifically, the results suggested that the correlation time (τc) of the ¹⁷O nucleus of ATP increases by a factor of 3-5 upon binding to the enzyme.

References

- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical and Chemical Characteristics of H₂¹⁷O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of H₂¹⁷O, a stable isotopic form of water. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize ¹⁷O-labeled compounds in their work. This document summarizes key quantitative data, outlines experimental protocols for characterization, and presents visual diagrams of relevant processes and concepts.

Introduction to H₂¹⁷O

Water (H₂O) is composed of various isotopologues, which are molecules that differ in their isotopic composition. H₂¹⁷O is a naturally occurring, stable isotopologue of water where the oxygen atom is the ¹⁷O isotope, which contains 8 protons and 9 neutrons. The natural abundance of ¹⁷O is approximately 0.038%.[1] Due to its unique nuclear properties, specifically a nuclear spin of 5/2, ¹⁷O is NMR-active, making H₂¹⁷O an invaluable tool in various scientific fields, including medical research for a new generation of NMR imaging and as a tracer in mechanistic studies.[2][3]

The slight increase in mass compared to the most common isotopologue, H₂¹⁶O, results in subtle but measurable differences in its physical and chemical properties. These differences are known as isotope effects.

Physical and Chemical Properties

The substitution of ¹⁶O with ¹⁷O leads to distinct physical and chemical properties for H₂¹⁷O. The key quantitative data for these properties are summarized in the tables below for easy comparison.

Table 1: Physical Properties of H₂¹⁷O vs. H₂¹⁶O

| Property | H₂¹⁷O | H₂¹⁶O |

| Molar Mass ( g/mol ) | 19.015[1] | 18.015 |

| Density (g/mL at 25 °C) | 1.044[4][5] | 0.997 |

| Melting Point (°C) | 0[3][4] | 0 |

| Boiling Point (°C) | 100[3][4] | 100 |

| Viscosity Ratio (H₂¹⁷O/H₂¹⁶O at 25°C) | 1.0226[6][7] | 1.000 |

| Refractive Index | 1.3318[8] | 1.3330[8] |

Table 2: Spectroscopic Properties of H₂¹⁷O

| Property | Value |

| Nuclear Spin (¹⁷O) | 5/2 |

| ¹⁷O NMR Properties | ¹⁷O NMR is a powerful tool for studying molecular structure and dynamics. The chemical shifts are sensitive to the local electronic environment.[9] |

| ¹J(¹⁷O,¹H) spin-spin coupling | The coupling constant in an isolated H₂¹⁷O molecule differs from that in liquid solutions due to intermolecular interactions.[10][11] |

| Gas-to-liquid shift (¹⁷O) | -36.1 ppm[11] |

Experimental Protocols

The characterization of H₂¹⁷O and ¹⁷O-labeled compounds involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

1. Enrichment of H₂¹⁷O

The low natural abundance of H₂¹⁷O necessitates an enrichment process for most applications. A common method involves fractional distillation.

-

Objective: To increase the concentration of H₂¹⁷O from its natural abundance.

-

Methodology:

-

Slow Evaporation: A large volume of tap water is slowly evaporated to achieve an initial enrichment.

-

Fractional Distillation: The pre-enriched water is then subjected to fractional distillation. Due to the slightly higher mass and intermolecular forces of H₂¹⁷O compared to H₂¹⁶O, their boiling points differ marginally, allowing for their separation. This process can enrich H₂¹⁷O from 0.04% to approximately 90%.[8][12]

-

2. Determination of Isotopic Enrichment

Gas Chromatography-Mass Spectrometry (GC-MS) is a precise method for quantifying the level of ¹⁷O enrichment.

-

Objective: To determine the atom percentage of ¹⁷O in an enriched water sample.

-

Methodology:

-

Derivatization: The H₂¹⁷O sample is reacted with a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction produces ¹⁷O-labeled hexamethyldisiloxane.[12]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, which separates the components of the mixture.

-

MS Analysis: The separated components are then introduced into a mass spectrometer. The mass-to-charge ratio of the fragments is measured to determine the isotopic composition and thus the percentage of ¹⁷O enrichment.[8][12]

-

3. Measurement of Physical Properties

-

Density: The density of H₂¹⁷O can be measured using a standard pycnometer or a digital density meter. The measurements are typically performed at a constant temperature, such as 25°C.[4][6]

-

Viscosity: The absolute viscosity of H₂¹⁷O samples can be determined using a viscometer. By measuring the viscosity of samples with varying degrees of ¹⁷O enrichment, the viscosity of 100% H₂¹⁷O can be determined by extrapolation.[6][7]

-

Refractive Index: A calibrated refractometer is used to measure the refractive index of H₂¹⁷O.[8]

4. NMR Spectroscopy

-

Objective: To study the molecular environment of the ¹⁷O nucleus.

-

Methodology:

-

Sample Preparation: A sample of H₂¹⁷O or a ¹⁷O-labeled compound is dissolved in a suitable solvent.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For H₂¹⁷O, both ¹H and ¹⁷O NMR spectra can be acquired.[10][11] High-resolution multi-dimensional ¹⁷O NMR experiments at high magnetic fields (18.8 – 35.2 T) can resolve distinct water environments in hydrated crystals.[9]

-

Data Analysis: The chemical shifts, coupling constants, and relaxation times are analyzed to provide information about the molecular structure, dynamics, and intermolecular interactions.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to H₂¹⁷O.

References

- 1. (~17~O)Water | H2O | CID 10197601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Water 17O • labeled water for sale • Buy now • IsotopeShop.com [isotopeshop.com]

- 3. Page loading... [guidechem.com]

- 4. Water-17O 17O 20-24.9atom 13768-40-6 [sigmaaldrich.com]

- 5. This compound 17O 90atom 13768-40-6 [sigmaaldrich.com]

- 6. Physical properties of oxygen-17 water. Absolute viscosity and density of H217O between 15 and 35°C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. cris.ariel.ac.il [cris.ariel.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17O and 1H NMR spectral parameters in isolated water molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Enrichment of H(2)(17)O from tap water, characterization of the enriched water, and properties of several (17)O-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Principles of ¹⁷O NMR Spectroscopy: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core theoretical principles of ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy. Oxygen-17, as the only NMR-active stable isotope of oxygen, offers a unique window into molecular structure, dynamics, and function, particularly in biological systems and drug discovery.[1][2] This guide provides a comprehensive overview of the fundamental concepts, experimental methodologies, and practical considerations essential for leveraging the power of ¹⁷O NMR.

Fundamental Nuclear Properties of ¹⁷O

The unique nuclear properties of the ¹⁷O isotope are central to understanding the principles and challenges of ¹⁷O NMR spectroscopy. With a nuclear spin (I) of 5/2, it is a quadrupolar nucleus, which fundamentally influences its NMR behavior.[3][4][5] Its low natural abundance and moderate gyromagnetic ratio present sensitivity challenges, often necessitating isotopic enrichment for practical applications.[3][4][5]

| Property | Value |

| Nuclear Spin (I) | 5/2 |

| Natural Abundance (%) | 0.037 - 0.038 |

| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -3.62808 |

| Quadrupole Moment (Q) (10⁻²⁸ m²) | -2.558 x 10⁻² |

| Resonance Frequency at 11.74 T (MHz) | 67.784 |

| Relative Sensitivity (vs. ¹H) | 3.7 x 10⁻² |

| Absolute Sensitivity (vs. ¹H) | 1.08 x 10⁻⁵ |

| Reference Compound | D₂O |

The Quadrupolar Interaction: A Dominant Force

The most significant feature of ¹⁷O NMR is the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. This quadrupolar interaction is a major source of line broadening in ¹⁷O NMR spectra.

The interaction of the nuclear quadrupole moment with the surrounding asymmetrical electric field creates distinct energy levels. The energies of these levels are dependent on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling averages the first-order quadrupolar effects to zero, but second-order effects can still contribute to line broadening.[4] In the solid state, this interaction leads to very broad spectral lines.[4]

Chemical Shifts in ¹⁷O NMR

Despite the challenges posed by line broadening, the chemical shift in ¹⁷O NMR is a powerful parameter for probing molecular structure. The ¹⁷O nucleus exhibits a very wide chemical shift range, spanning over 1600 ppm, which provides excellent spectral dispersion and sensitivity to the local electronic environment.[4][5] The chemical shifts are typically referenced to the signal of deuterium oxide (D₂O) at 0 ppm.[5]

Several factors influence the ¹⁷O chemical shift, including:

-

Electronegativity of bonded atoms: Increased electronegativity of the neighboring atom generally leads to a deshielding effect (downfield shift).

-

Hybridization: The hybridization state of the oxygen atom and its bonding partners significantly affects the chemical shift.

-

Hydrogen bonding: Participation in hydrogen bonds typically causes a downfield shift in the ¹⁷O resonance.

-

Stereoelectronic effects: The orientation of lone pairs and adjacent bonds can influence the shielding of the oxygen nucleus.

| Functional Group | Chemical Shift Range (ppm) |

| Alcohols (-OH) | -50 to +70 |

| Ethers (-O-) | -20 to +90 |

| Acetals | 10 to 100 |

| Carboxylic Acids (-COOH) | 235 to 250 |

| Esters (C=O)-O- | 100 to 115 (singly bonded O), 300 to 400 (doubly bonded O) |

| Ketones (C=O) | 500 to 600 |

| Aldehydes (C=O)H | 550 to 650 |

| Amides (C=O)N | 280 to 380 |

| Peroxides (-O-O-) | 170 to 280 |

| Sulfoxides (S=O) | 0 to 20 |

| Organic Sulfates | 85 to 160 |

Relaxation Mechanisms

The relaxation of the ¹⁷O nucleus is dominated by the quadrupolar mechanism. The rapid fluctuations of the electric field gradient due to molecular motion provide a very efficient pathway for nuclear spin relaxation. This results in short longitudinal (T₁) and transverse (T₂) relaxation times. The short T₂ is the primary cause of the broad lines observed in ¹⁷O NMR spectra. In solution, for small molecules undergoing rapid tumbling, the relaxation rates are proportional to the correlation time. However, for larger molecules in the slow-motion regime, the relaxation behavior becomes more complex.

Experimental Protocols and Techniques

Overcoming the challenges of low sensitivity and broad lines in ¹⁷O NMR requires specialized experimental techniques.

Sample Preparation and Isotopic Enrichment

Due to the low natural abundance of ¹⁷O, isotopic enrichment is often necessary.[3][4] This can be achieved through chemical synthesis using ¹⁷O-enriched starting materials, such as H₂¹⁷O. For biological macromolecules, this can involve expressing proteins in media containing ¹⁷O-labeled amino acids.

Solid-State NMR Techniques

In the solid state, the anisotropic interactions are not averaged out by molecular tumbling, leading to extremely broad spectra. Several techniques are employed to enhance resolution:

-

Magic Angle Spinning (MAS): The sample is rapidly spun at the "magic angle" (54.74°) with respect to the external magnetic field. This technique averages the anisotropic interactions, leading to narrower lines.

-

Double Rotation (DOR): This technique involves spinning the sample at two different angles simultaneously to further average the quadrupolar interaction.

-

Multiple-Quantum Magic Angle Spinning (MQMAS): This is a two-dimensional NMR experiment that correlates multiple-quantum and single-quantum transitions. The resulting spectrum provides an isotropic dimension that is free from second-order quadrupolar broadening, significantly enhancing resolution.

Experimental Protocol for a Generic Solid-State ¹⁷O MAS Experiment:

-

Sample Packing: The isotopically enriched solid sample is carefully packed into a MAS rotor (typically 1.3 to 7 mm in diameter).

-

Spectrometer Setup: The MAS probe is inserted into the NMR spectrometer. The spectrometer is tuned to the ¹⁷O resonance frequency.

-

Magic Angle Calibration: The spinning angle is precisely set to the magic angle using a standard sample like KBr.

-

Pulse Sequence: A simple pulse-acquire sequence or a spin-echo sequence is typically used.

-

A short, high-power radiofrequency pulse is applied to excite the ¹⁷O nuclei.

-

The free induction decay (FID) is acquired while the sample is spinning at a high speed (typically 10-60 kHz).

-

-

Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Baseline correction and phasing are applied.

Solution-State NMR: Quadrupole Central Transition (QCT) Spectroscopy

For large molecules in solution, such as proteins and drug-target complexes, where molecular tumbling is slow, a technique called Quadrupole Central Transition (QCT) NMR spectroscopy can be employed.[6] In a spin-5/2 system, the central transition (-1/2 ↔ +1/2) is less affected by the quadrupolar interaction than the satellite transitions. In the slow-motion regime, the linewidth of the central transition can actually decrease with increasing molecular size, leading to surprisingly sharp signals for large biomolecules.

Experimental Protocol for a Generic ¹⁷O QCT-NMR Experiment:

-

Sample Preparation: The ¹⁷O-labeled macromolecule is dissolved in an appropriate buffer.

-

Spectrometer Setup: A high-field NMR spectrometer is crucial for QCT experiments. The probe is tuned to the ¹⁷O frequency.

-

Pulse Sequence: A simple pulse-acquire experiment is often sufficient.

-

A short radiofrequency pulse selectively excites the central transition.

-

The FID is acquired.

-

-

Data Processing: The FID is processed using standard Fourier transformation, phasing, and baseline correction.

Workflow of a ¹⁷O NMR Experiment

The general workflow of a ¹⁷O NMR experiment, from sample preparation to data analysis, involves several key stages.

Applications in Drug Discovery and Development

The sensitivity of ¹⁷O NMR parameters to the local environment makes it a valuable tool in drug discovery and development. It can provide unique insights into:

-

Ligand Binding: Observing changes in the ¹⁷O chemical shift of a labeled ligand upon binding to a target protein can confirm interaction and provide information about the binding site.

-

Enzyme Mechanisms: ¹⁷O labeling can be used to trace the fate of oxygen atoms in enzymatic reactions, elucidating reaction mechanisms.

-

Protein-Water Interactions: ¹⁷O NMR can probe the dynamics of water molecules at the surface of proteins and in binding pockets, which is crucial for understanding molecular recognition.

-

Structural Biology: In conjunction with other NMR techniques, ¹⁷O NMR can provide valuable constraints for determining the three-dimensional structures of biomolecules.

Conclusion

While ¹⁷O NMR spectroscopy presents significant technical challenges, its ability to directly probe the oxygen atom provides invaluable information that is often inaccessible by other analytical techniques. For researchers in the pharmaceutical and life sciences, a thorough understanding of the theoretical principles outlined in this guide is the first step toward successfully applying this powerful method to unravel complex biological processes and accelerate the development of new therapeutics. Advances in high-field magnets, probe technology, and experimental techniques continue to expand the scope and applicability of ¹⁷O NMR, promising an even greater impact on scientific research in the years to come.

References

- 1. pure.au.dk [pure.au.dk]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 5. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]

- 6. Quadrupole central transition 17O NMR spectroscopy of biological macromolecules in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Quadrupolar Core: A Technical Guide to the ¹⁷O Nucleus for Advanced Research

For researchers, scientists, and drug development professionals, understanding the atomic-level interactions of molecular structures is paramount. While ubiquitous in biological systems and chemical compounds, the oxygen atom has historically been challenging to probe directly using Nuclear Magnetic Resonance (NMR) spectroscopy. This is due to the unique properties of its only NMR-active stable isotope, ¹⁷O. This guide provides an in-depth exploration of the quadrupolar nature of the ¹⁷O nucleus, its implications for NMR spectroscopy, and the advanced techniques that have transformed it into a powerful tool for structural and dynamic analysis.

The ¹⁷O nucleus possesses a nuclear spin quantum number (I) greater than 1/2, specifically I = 5/2.[1][2] Nuclei with I > 1/2 have a non-spherical distribution of positive charge, which gives rise to a nuclear electric quadrupole moment (Q).[3] This quadrupole moment interacts strongly with the local electric field gradient (EFG) at the nucleus, an interaction that can dominate the NMR spectrum. This "quadrupolar interaction" is the central challenge and a source of rich structural information in ¹⁷O NMR.[4][5]

For drug development professionals, harnessing ¹⁷O NMR offers a unique window into crucial molecular processes. It allows for the direct characterization of oxygen-containing functional groups involved in protein-ligand binding, the study of water molecule dynamics at binding sites, and the quantification of hydrogen bond energies that are critical for molecular recognition and drug efficacy.[4][6][7]

The ¹⁷O Nucleus: Fundamental Properties

The primary characteristics of the ¹⁷O nucleus that dictate its behavior in an NMR experiment are summarized below. Its low natural abundance necessitates isotopic enrichment for most applications, and its quadrupolar nature leads to characteristically broad resonance lines.[1][2]

| Property | Value | Reference |

| Natural Abundance | 0.0379% | [1] |

| Spin Quantum Number (I) | 5/2 | [1][8] |

| Quadrupole Moment (Q) | -2.558 x 10⁻² barn (-0.02558 fm²) | [8][9] |

| Gyromagnetic Ratio (γ) | -3.628 x 10⁷ rad T⁻¹ s⁻¹ | [8] |

| Resonance Frequency | 57.742 MHz at 10 T | [8] |

| Chemical Shift Range | ~1650 ppm | [9] |

The Quadrupolar Interaction: A Double-Edged Sword

The interaction between the nuclear quadrupole moment (Q) and the electric field gradient (EFG) at the nucleus results in significant effects on the NMR spectrum. The EFG is a measure of the local electronic asymmetry around the nucleus; therefore, the quadrupolar interaction is exquisitely sensitive to the local chemical environment, including bonding and hydrogen-bond networks.[5][10]

In solution, rapid and isotropic molecular tumbling averages the quadrupolar interaction, but it provides a highly efficient mechanism for nuclear relaxation.[11] This leads to very short transverse relaxation times (T₂) and, consequently, very broad NMR signals, which can sometimes be too broad to detect with standard high-resolution spectrometers.[2][12]

In the solid state, molecular motion is restricted, and the quadrupolar interaction results in massive line broadening that can span several megahertz.[5] However, advanced solid-state NMR techniques can mitigate this broadening to reveal high-resolution structural information.

Key Quadrupolar Parameters

The quadrupolar interaction is characterized by two key parameters:

-

The Quadrupole Coupling Constant (Cq): This parameter reflects the strength of the interaction between the nuclear quadrupole moment and the largest component of the EFG. Cq values for ¹⁷O are typically in the range of 6 to 11 MHz for organic and biological molecules.[13]

-

The Asymmetry Parameter (η): This parameter describes the deviation of the EFG from axial symmetry. It ranges from 0 (axially symmetric) to 1 (fully asymmetric).

These parameters provide detailed information about the local electronic structure and symmetry at the oxygen site.

| Compound / Functional Group | Quadrupole Coupling Constant (Cq) [MHz] | Asymmetry Parameter (η) | Reference |

| Water (in barium chlorate monohydrate) | 6.6 - 7.1 | 0.83 - 0.90 | [14][15] |

| Carboxylic Acids (various) | 6.0 - 8.5 | 0.1 - 0.5 | [16] |

| Anhydrous Cholesterol (-OH) | 9.1 | 0.76 | [17] |

| Peptides (N-Ac-VL) | 8.0 - 8.4 | 0.5 - 0.8 | [13] |

| Pentane-2,4-dione | 8.9 | N/A | [18] |

¹⁷O Relaxation Times

The dominant quadrupolar relaxation mechanism results in characteristically short T₁ and T₂ relaxation times, which are largely independent of the external magnetic field strength.[19][20] While short T₂ leads to broad lines, short T₁ allows for rapid signal averaging, partially compensating for the low sensitivity.[20]

| System | Magnetic Field (T) | T₁ (ms) | T₂ (ms) | T₂* (ms) | Reference |

| Rat Brain Water | 16.4 | 6.84 ± 0.67 | N/A | 1.77 ± 0.04 | [20] |

| Human Brain Water | 7 | 5.5 ± 0.4 | 3.5 ± 0.6 | 1.4 ± 0.2 | [19] |

Experimental Protocols and High-Resolution Techniques

Overcoming the challenges of broad lines and low sensitivity requires specialized NMR techniques. The primary goals are to average the quadrupolar interaction and enhance signal intensity.

Magic Angle Spinning (MAS) NMR

For solid samples, MAS is a fundamental technique where the sample is spun at high speeds (up to 130 kHz) at an angle of 54.74° (the "magic angle") relative to the main magnetic field.[21][22] MAS effectively averages the anisotropic interactions, including the first-order quadrupolar interaction, leading to narrower spectral lines. However, MAS alone cannot fully remove the second-order quadrupolar broadening, which often remains significant for ¹⁷O.[22]

Workflow for Solid-State ¹⁷O NMR.

Typical Protocol for ¹⁷O MAS of a Peptide:

-

Sample Preparation: The peptide of interest (e.g., N-Ac-Val-Leu) is isotopically enriched with ¹⁷O and ¹³C to ~40-50% and >99%, respectively.[23] The powdered sample is then packed into a small-diameter (e.g., 1.3 mm) MAS rotor.

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 14.1 T or 18.8 T).[21][23]

-

MAS Conditions: The sample is spun at a high frequency, for example, 50-90 kHz.[21][23]

-

Pulse Sequence: A cross-polarization (CP) sequence can be used to transfer magnetization from ¹H or ¹³C to ¹⁷O.[21] To achieve high resolution in the ¹⁷O dimension, a multiple-quantum (MQMAS) pulse sequence is incorporated to average the second-order quadrupolar broadening.[13][21]

-

Acquisition: The free induction decay (FID) is recorded. A short recycle delay (e.g., 1-5 seconds) is used, taking advantage of the fast ¹⁷O T₁ relaxation.[24]

-

Data Processing: The 2D data is processed with Fourier transformation to yield a spectrum correlating the high-resolution isotropic ¹⁷O chemical shift with the anisotropic lineshape, from which Cq and η can be extracted.[13]

Advanced Resolution and Sensitivity Enhancement

-

Multiple-Quantum Magic-Angle Spinning (MQMAS): This is a powerful two-dimensional solid-state NMR experiment that correlates multiple-quantum and single-quantum transitions of quadrupolar nuclei.[21][25] The result is a 2D spectrum where one dimension contains high-resolution isotropic peaks, free from second-order quadrupolar broadening, allowing for the resolution of distinct oxygen sites that would otherwise overlap.[25][26]

-

Dynamic Nuclear Polarization (DNP): DNP is a sensitivity-enhancement technique that dramatically increases NMR signal intensities.[24][27] It works by transferring the high polarization of electron spins from a stable radical polarizing agent (e.g., TOTAPOL or trityl radicals) to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures (~100 K).[24][28] This can lead to signal enhancements of over 100-fold, reducing experiment times from days to hours or minutes and enabling the study of samples at natural ¹⁷O abundance.[24][29]

Logic of DNP Enhancement for ¹⁷O NMR.

Typical Protocol for DNP-Enhanced ¹⁷O NMR:

-

Sample Preparation: The sample is impregnated with a solution containing a biradical polarizing agent (e.g., 10-20 mM TOTAPOL or bTbK) in a glass-forming solvent matrix (e.g., glycerol/water).[28][29]

-

Cryogenic Conditions: The sample is cooled to cryogenic temperatures (e.g., 80-100 K) within the NMR probe.[24][28]

-

Microwave Irradiation: High-power microwaves (~263 GHz for a 9.4 T magnet) are continuously applied to the sample to drive the DNP process.[27]

-

NMR Experiment: An NMR pulse sequence is applied. Often, polarization is transferred from the hyperpolarized ¹H nuclei to ¹⁷O via a cross-polarization (CP) step.[24]

-

Acquisition and Processing: The enhanced ¹⁷O signal is acquired. The build-up time for polarization (Tₛ) is typically a few seconds, and this determines the optimal recycle delay for the experiment.[24]

Applications in Drug Discovery and Development

The ability to directly probe oxygen environments makes ¹⁷O NMR a valuable tool in pharmaceutical science.

-

Probing Protein-Ligand Interactions: By isotopically labeling a ligand, researchers can study its binding to a protein target.[4][30] Changes in the ¹⁷O chemical shift and quadrupolar parameters upon binding provide detailed information about the binding mode, local hydrogen bonding environment, and conformational changes.[4][31] This is critical for structure-activity relationship (SAR) studies.[7]

-

Characterizing Hydrogen Bonds: The ¹⁷O chemical shift is exceptionally sensitive to hydrogen bonding.[16] A more upfield (lower ppm) chemical shift generally indicates stronger hydrogen bonding. This allows for the direct measurement of hydrogen bond strengths and geometries in drug-target complexes, which is crucial for optimizing binding affinity and specificity.[17][32]

-

Studying Water Dynamics: Water molecules often play a critical role in mediating protein-ligand interactions.[6] ¹⁷O NMR can be used to study the structure and dynamics of water at protein surfaces and in binding pockets, providing insights that can be exploited in drug design, for instance, by designing ligands that displace or favorably interact with key water molecules.[6][10]

References

- 1. Oxygen-17 - Wikipedia [en.wikipedia.org]

- 2. (17O) Oxygen NMR [chem.ch.huji.ac.il]

- 3. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Oxygen-17 - isotopic data and properties [chemlin.org]

- 9. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]

- 10. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17O NMR studies of organic and biological molecules in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Relaxation [chem.ch.huji.ac.il]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental and theoretical 17O NMR study of the influence of hydrogen-bonding on C=O and O-H oxygens in carboxylic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05466F [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cds.ismrm.org [cds.ismrm.org]

- 20. 17O Relaxation Times in the Rat Brain at 16.4T - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Residue-Specific High-Resolution 17O Solid-State Nuclear Magnetic Resonance of Peptides: Multidimensional Indirect 1H Detection and Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Magic angle spinning - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Dynamic Nuclear Polarization of 17O: Direct Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. New limits for solid-state 17O NMR spectroscopy: complete resolution of multiple oxygen sites in a simple biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]

- 28. Dynamic Nuclear Polarization of Oxygen-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bridge12.com [bridge12.com]

- 30. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. DSpace [qspace.library.queensu.ca]

Water-17O as a stable isotope tracer in biological systems

An In-depth Technical Guide to Water-17O as a Stable Isotope Tracer in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-17 (¹⁷O) is the only stable, NMR-active isotope of oxygen, making it an invaluable tool for tracing the fate of oxygen and water in biological systems. With a low natural abundance of just 0.037%, ¹⁷O-labeled water (H₂¹⁷O) can be introduced as a tracer with minimal physiological perturbation. Its unique nuclear properties allow for detection via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing quantitative insights into a wide range of biological processes. This guide details the core principles, experimental methodologies, and applications of Water-¹⁷O as a tracer for researchers in academia and the pharmaceutical industry.

The primary applications of H₂¹⁷O tracing revolve around its ability to monitor water transport and oxygen metabolism. In drug development, it can be used to study drug effects on metabolic activity and cellular water dynamics.[1][2][3]

Core Principles of ¹⁷O Tracing

The utility of ¹⁷O as a tracer stems from its distinct properties:

-

Stable Isotope : Unlike radioactive isotopes like ¹⁵O, ¹⁷O is stable and does not decay, eliminating concerns about radiation exposure and allowing for longer-term studies.[2]

-

NMR-Active Nucleus : ¹⁷O possesses a nuclear spin of I = 5/2, making it detectable by NMR spectroscopy. This allows for non-invasive in vivo measurements.[1]

-

Low Natural Abundance : The very low natural abundance of ¹⁷O (0.037%) ensures that an administered ¹⁷O-labeled tracer provides a strong, clear signal against a minimal background.[2][4]

Detection of ¹⁷O is primarily achieved through two methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Direct ¹⁷O NMR : Directly detects the ¹⁷O nucleus. While specific, it can be limited by lower sensitivity. However, the use of high magnetic fields can significantly enhance sensitivity.[1][5]

-

Indirect ¹H NMR : Detects the effect of ¹⁷O on adjacent protons in a water molecule. This method can offer higher sensitivity.[1]

-

-

Mass Spectrometry (MS) : MS-based methods are used to measure the incorporation of ¹⁷O into various metabolites, providing detailed information on metabolic fluxes. This is particularly useful for in vitro and ex vivo studies.[6][7]

Key Applications in Biological Research

Cerebral Metabolic Rate of Oxygen (CMRO₂) Measurement

A critical application of ¹⁷O tracing is the non-invasive measurement of the cerebral metabolic rate of oxygen (CMRO₂). This is achieved by having the subject inhale ¹⁷O-labeled oxygen gas (¹⁷O₂). Inside the mitochondria, this ¹⁷O₂ is consumed during cellular respiration, and the ¹⁷O atom is incorporated into water, forming H₂¹⁷O. The rate of H₂¹⁷O production, measured by in vivo NMR, is directly proportional to the rate of oxygen consumption.[1][8][9] This technique provides a direct and quantitative measure of brain energy metabolism, which is crucial for studying neurological diseases and the effects of neuro-active drugs.[10]

Cerebral Blood Flow (CBF) Measurement

¹⁷O-labeled water can be used as a freely diffusible tracer to measure cerebral blood flow (CBF). Following an intravenous bolus injection of H₂¹⁷O, its washout from the brain tissue is monitored using NMR. The rate of washout is proportional to the blood flow.[1][2][8][11] This method is analogous to ¹⁵O-PET for measuring blood flow but without the need for ionizing radiation.

Water Transport and Homeostasis

H₂¹⁷O can be used to trace the movement of water across cell membranes and tissues. This is particularly relevant for studying the function of aquaporins and understanding water homeostasis in various physiological and pathological conditions, such as in the brain's glymphatic system.[2][12][13]

Experimental Methodologies and Protocols

General Workflow for In Vivo ¹⁷O Tracing

The following diagram illustrates a typical workflow for an in vivo experiment measuring CMRO₂ or CBF using ¹⁷O.

Protocol 1: In Vivo Measurement of CMRO₂ in a Rodent Model

This protocol provides a method for measuring CMRO₂ in an anesthetized rat using ¹⁷O₂ inhalation and direct ¹⁷O NMR detection.

-

Animal Preparation :

-

Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., α-chloralose).[14]

-

Intubate the animal for controlled ventilation.

-

Secure the animal in an MRI-compatible cradle, monitoring vital signs throughout the experiment.

-

-

Tracer Administration :

-

Administer ¹⁷O-labeled oxygen gas (e.g., 70% ¹⁷O₂) for a short duration, typically 2 minutes, via the ventilator.[14]

-

-

NMR Data Acquisition :

-

Use a high-field NMR scanner (e.g., 9.4T) equipped with a suitable ¹⁷O surface coil.[14]

-

Acquire ¹⁷O NMR spectra continuously before, during, and after the ¹⁷O₂ inhalation.

-

A single-pulse acquisition sequence can be used with parameters such as: TR=10ms, 90° flip angle, and a spectral width of 30kHz, achieving a temporal resolution of about 1 second per spectrum.[11]

-

-

Data Analysis :

-

Quantify the change in the H₂¹⁷O signal intensity in the brain over time.

-

Use a kinetic model to relate the rate of H₂¹⁷O production to the cerebral metabolic rate of oxygen.

-

The final CMRO₂ value is typically expressed in μmol/g/min.

-

Protocol 2: Sample Preparation for ¹⁷O Metabolomics via LC-MS

This protocol outlines the steps for extracting metabolites from biological tissue for ¹⁷O tracing analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Tissue Harvesting :

-

Following a ¹⁷O tracer infusion, rapidly excise the tissue of interest (e.g., brain, liver, tumor).

-

Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.[6] This step is critical to prevent metabolic changes post-excision.

-

-

Homogenization :

-

Metabolite Extraction :

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]

-

Collect the supernatant, which contains the metabolites.

-

-

Sample Preparation for LC-MS :

Data Presentation and Quantitative Analysis

Quantitative data from ¹⁷O tracing experiments should be presented clearly to allow for comparison and interpretation.

Table 1: Key Parameters from In Vivo ¹⁷O NMR Studies

| Parameter | Value | Organism/Conditions | Detection Method | Reference |

| CMRO₂ | 2.19 ± 0.14 µmol/g/min | Anesthetized Rat Brain | 3D ¹⁷O MRS Imaging | [14] |

| ¹⁷O T₁ Relaxation Time | ~ several milliseconds | In vivo brain tissue | ¹⁷O NMR | [1] |

| ¹⁷O T₂ Relaxation Time | ~ several milliseconds | In vivo brain tissue | ¹⁷O NMR | [1] |

| ¹⁷O Quadrupole Coupling Constant | 6.6 - 7.1 MHz | Hydrated Crystal | Solid-State ¹⁷O NMR | [5] |

Signaling and Metabolic Pathways

The primary "pathway" traced with ¹⁷O₂ is mitochondrial respiration, where oxygen is the terminal electron acceptor.

Applications in Drug Development

Stable isotope tracers like H₂¹⁷O are valuable in clinical pharmacology and drug development.[18]

-

Pharmacodynamics : By measuring changes in CMRO₂ or CBF, researchers can quantify the metabolic effects of neuro-active drugs. A drug designed to reduce neuronal activity, for instance, would be expected to decrease CMRO₂.

-

Toxicity Studies : Drug-induced toxicity can sometimes manifest as altered metabolic activity in organs like the liver or brain. ¹⁷O tracing can be used to assess these off-target metabolic effects.[18]

-

Target Engagement : For drugs targeting metabolic pathways, ¹⁷O-labeled substrates could potentially be used to confirm that a drug is engaging its target and altering a specific metabolic flux.

Conclusion

Water-¹⁷O is a powerful and versatile stable isotope tracer for probing fundamental biological processes. Its application in measuring oxygen metabolism and water transport non-invasively provides a unique window into cellular and systemic physiology. For researchers in basic science and drug development, mastering ¹⁷O tracing techniques can unlock new insights into disease mechanisms and the pharmacological effects of novel therapeutics. The continued development of high-field NMR systems and advanced mass spectrometry platforms will further enhance the sensitivity and applicability of this important technology.[19][20]

References

- 1. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 4. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebral oxygen utilization analyzed by the use of oxygen-17 and its nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms for passive and active transport of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular aspects of water transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biocompare.com [biocompare.com]

A Technical Guide to ¹⁷O-excess in Hydrological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹⁷O-excess

In the field of hydrology and climate science, stable isotopes of water (¹⁸O, ²H, and ¹⁷O) serve as powerful tracers to understand the intricate processes of the water cycle. While the relationship between δ¹⁸O and δ²H has been a cornerstone of isotope hydrology for decades, the measurement and application of the triple oxygen isotope composition, specifically the ¹⁷O-excess, has emerged as a sophisticated tool providing unique insights.

The ¹⁷O-excess is a measure of the slight deviation of the ¹⁷O/¹⁶O ratio from the expected mass-dependent fractionation relationship with the ¹⁸O/¹⁶O ratio. It is defined by the following equation:

¹⁷O-excess = ln(δ¹⁷O + 1) - 0.528 * ln(δ¹⁸O + 1)[1][2]

Expressed in per meg (1 per meg = 0.001‰), this parameter is particularly valuable because it is highly sensitive to kinetic fractionation processes that occur during phase changes of water, such as evaporation and condensation.[1][2] A key advantage of ¹⁷O-excess over the more traditional deuterium excess (d-excess) is its relative insensitivity to temperature, making it a more direct proxy for the relative humidity at the moisture source region.[2][3]

This technical guide provides an in-depth overview of the application of ¹⁷O-excess in hydrological studies, including a summary of quantitative data, detailed experimental protocols for its measurement, and visualizations of the key processes influencing its variation.

Quantitative Data on ¹⁷O-excess in Various Water Bodies

The ¹⁷O-excess values in different components of the hydrological cycle can vary significantly, reflecting the unique conditions of their origin and transport history. The following table summarizes typical ranges of ¹⁷O-excess observed in various water bodies. Evaporated waters, such as those from lakes and leaves, tend to have negative ¹⁷O-excess values due to kinetic effects, while precipitation and polar ice core samples generally exhibit positive values.[1]

| Water Body Type | Typical ¹⁷O-excess Range (per meg) | Key Influencing Factors | References |

| Precipitation | -15 to +65 | Relative humidity at moisture source, re-evaporation of raindrops, convective storm activity. | [1][4] |

| River Water | -10 to +30 | Mixing of different water sources (precipitation, groundwater, meltwater), in-stream evaporation. | [5][6] |

| Groundwater | -10 to +25 | Isotopic composition of recharging precipitation, minimal evaporation effects. | [5][7] |

| Lake Water | -144 to +10 | Evaporation, inflow from rivers and groundwater, relative humidity. | [1][8] |

| Tap Water | -15 to +65 | Primarily reflects the seasonally integrated ¹⁷O-excess of local precipitation and water sources. | [4] |

| Polar Ice & Firn | +10 to +50 | Supersaturation effects during snow formation, moisture source conditions, post-depositional processes. | [1] |

| Leaf Water | Negative values | Strong kinetic fractionation during transpiration. | [1] |

Experimental Protocols for ¹⁷O-excess Measurement

The precise and accurate measurement of ¹⁷O-excess is critical for its application in hydrological studies. Two primary analytical techniques are employed: Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS).

Isotope Ratio Mass Spectrometry (IRMS) with Fluorination

This is the traditional and highly precise method for ¹⁷O-excess determination. It involves the chemical conversion of water to molecular oxygen (O₂), which is then analyzed by a dual-inlet IRMS.

Methodology:

-

Water Sample Preparation: Water samples must be free of any dissolved organic or inorganic compounds that could react with the fluorinating agent. If necessary, samples are purified by distillation or other appropriate methods.

-

Fluorination Reaction: A small aliquot of the water sample (typically a few microliters) is reacted with a strong fluorinating agent, such as cobalt(III) fluoride (CoF₃), in a heated reaction vessel.[9] This reaction quantitatively converts H₂O to O₂.

-

Cryogenic Purification of O₂: The produced O₂ gas is passed through a series of cryogenic traps to remove any unreacted water, hydrogen fluoride (HF), and other potential contaminants.

-

Dual-Inlet IRMS Analysis: The purified O₂ is introduced into a dual-inlet isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams of the different oxygen isotopologues (¹⁶O¹⁶O, ¹⁶O¹⁷O, and ¹⁶O¹⁸O) by comparing the sample gas to a reference O₂ gas of known isotopic composition.

-

Data Correction and Calculation: The raw isotope ratios are corrected for instrumental fractionation and other effects. The δ¹⁷O and δ¹⁸O values are then calculated relative to the Vienna Standard Mean Ocean Water (VSMOW) scale. Finally, the ¹⁷O-excess is calculated using the standard formula.

Cavity Ring-Down Spectroscopy (CRDS)

CRDS has emerged as a more user-friendly and field-deployable alternative to IRMS for water isotope analysis, including ¹⁷O-excess. This technique directly measures the isotopic composition of water vapor.

Methodology:

-

Sample Injection: A small volume of liquid water (typically around 1 microliter) is injected into a vaporizer module, which instantly converts the liquid into water vapor.

-

Introduction into the Optical Cavity: The water vapor is then introduced into a high-finesse optical cavity containing two or more highly reflective mirrors.

-

Laser Absorption Measurement: A laser beam is directed into the optical cavity. The laser is rapidly switched on and off, and the instrument measures the time it takes for the light intensity to decay or "ring down". The presence of different water isotopologues (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O) in the cavity will cause absorption at specific wavelengths, altering the ring-down time.

-

Isotope Ratio Determination: By precisely measuring the ring-down times at multiple wavelengths corresponding to the absorption lines of the different isotopologues, the instrument determines their concentrations and calculates the δ¹⁷O, δ¹⁸O, and δ²H values.

-

Data Calibration and Normalization: The raw data is calibrated against laboratory water standards with known isotopic compositions to ensure accuracy and comparability of the results.[10] The ¹⁷O-excess is then calculated. High-precision modes on modern CRDS instruments are available to achieve the necessary precision for meaningful ¹⁷O-excess measurements.[10]

Visualizing Hydrological Processes with ¹⁷O-excess

Graphviz diagrams are provided below to illustrate the key relationships and workflows related to ¹⁷O-excess in hydrological studies.

Caption: Influence of the hydrological cycle on ¹⁷O-excess.

References

- 1. Review on Applications of 17O in Hydrological Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triple isotopes (δD, δ18O, δ17O) characteristic of river water and groundwater in an arid watershed from Qaidam Basin, Northwestern China: implications for hydrological cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Spatially-Resolved Integrated Precipitation-Surface-Groundwater Water Isotope Mapping From Crowd Sourcing: Toward Understanding Water Cycling Across a Post-glacial Landscape [frontiersin.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. IsoLab - CRDS SOP [isolab.ess.washington.edu]

An In-depth Technical Guide to MR Water Tracer Imaging: Fundamental Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Magnetic Resonance (MR) water tracer imaging, a powerful set of non-invasive techniques for probing physiological and pathological processes in vivo. With a focus on Arterial Spin Labeling (ASL), Dynamic Contrast-Enhanced MRI (DCE-MRI), and the emerging field of 17O-labeled water imaging, this document details the core concepts, experimental protocols, and data analysis methods. Particular emphasis is placed on the application of these techniques in drug development, from assessing target engagement to monitoring therapeutic response.

Introduction to MR Water Tracer Imaging

Magnetic Resonance Imaging (MRI) is a versatile imaging modality that can be sensitized to the movement and distribution of water molecules within biological tissues. MR water tracer imaging leverages this capability to track the fate of either endogenous or exogenous water-based tracers, providing quantitative insights into tissue perfusion, vascular permeability, and water kinetics. These techniques are invaluable in preclinical and clinical research, offering biomarkers for disease diagnosis, prognosis, and the evaluation of novel therapeutics.

The primary MR water tracer imaging modalities covered in this guide are:

-

Arterial Spin Labeling (ASL): Utilizes magnetically labeled arterial blood water as an endogenous tracer to quantify tissue perfusion.

-

Dynamic Contrast-Enhanced MRI (DCE-MRI): Employs exogenous gadolinium-based contrast agents to assess vascular characteristics, including permeability and perfusion.

-

17O-Labeled Water Imaging: An emerging technique that uses a stable isotope of oxygen as a tracer to directly measure water kinetics and permeability.

Arterial Spin Labeling (ASL)

Fundamental Principles

Arterial Spin Labeling (ASL) is a non-invasive MRI technique that measures tissue perfusion, most commonly cerebral blood flow (CBF), by using magnetically labeled arterial blood water as an endogenous tracer.[1][2] The basic principle involves magnetically tagging, or "labeling," the protons in arterial blood water before they enter the tissue of interest. This is typically achieved using a radiofrequency (RF) pulse to invert or saturate the magnetization of the water protons in a specific labeling region, often in the neck for brain imaging.[3][4]

After a specific delay time, known as the post-labeling delay (PLD), these magnetically labeled water molecules flow into the imaging slice and exchange with the tissue water.[5] An image, referred to as the "tagged" or "labeled" image, is then acquired. A second, "control" image is acquired without the initial labeling pulse.[1][2] By subtracting the tagged image from the control image, the static tissue signal is eliminated, and the resulting difference image is proportional to the amount of arterial blood delivered to each voxel.[1][2][4] This perfusion-weighted image can then be quantified to generate a map of absolute CBF, typically in units of ml/100g/min.[3][6]

Several ASL techniques have been developed, with the most common being Pulsed ASL (PASL), Continuous ASL (CASL), and pseudo-Continuous ASL (pCASL).[4] pCASL is often recommended as it provides a higher signal-to-noise ratio (SNR) and better labeling efficiency compared to other methods.[4]

Experimental Protocol: Pseudo-Continuous ASL (pCASL) for Cerebral Blood Flow (CBF) Measurement

This protocol outlines a typical pCASL experiment for quantifying cerebral blood flow.

Patient/Subject Preparation:

-

Subjects should be instructed to avoid caffeine and other vasoactive substances for a predetermined period before the scan.

-

Ensure the subject is comfortably positioned in the scanner to minimize head motion. Head motion can introduce significant artifacts in ASL data.[5]

MRI Acquisition:

-

Scanner: 3T MRI scanner is recommended to improve SNR.[4]

-

ASL Sequence: A pseudo-continuous arterial spin labeling (pCASL) sequence is recommended.[7]

-

Labeling:

-

Readout: A 3D segmented readout, such as 3D GRASE or stack of spirals, is recommended for optimal SNR and reduced artifact.[7]

-

Background Suppression: Implement background suppression techniques to minimize signal from static tissue and improve the dynamic range of the perfusion signal.[7]

-

M0 Calibration: Acquire a separate proton density-weighted image (M0 scan) with a long repetition time (TR) to serve as a reference for the equilibrium magnetization of the brain tissue, which is necessary for absolute CBF quantification.[8]

Data Analysis Workflow:

The following diagram illustrates the typical data analysis workflow for an ASL experiment.

Quantitative Data: Cerebral Blood Flow (CBF)

The following table summarizes typical CBF values obtained with ASL in healthy subjects and in the context of Alzheimer's disease.

| Tissue/Condition | Mean Cerebral Blood Flow (CBF) (ml/100g/min) | Reference(s) |

| Healthy Adults | ||

| Gray Matter | 40 - 70 | [6][9][10] |

| White Matter | 15 - 30 | [6][11] |

| Whole Brain | 47 - 56 | [10] |

| Alzheimer's Disease (AD) | ||

| Global CBF (compared to healthy controls) | ~40% decrease | [12] |

| Precuneus/Posterior Cingulate | Significant hypoperfusion | [6][12] |

| Temporal and Parietal Lobes | Significant hypoperfusion | [6][12] |

Applications in Drug Development

ASL is a valuable tool in drug development, particularly for neuroprotective and psychoactive compounds. Its non-invasive nature allows for repeated measurements to assess the pharmacodynamic effects of a drug on cerebral perfusion.[5][13] For example, ASL can be used to:

-

Assess Target Engagement: Demonstrate that a drug is reaching its intended target in the brain by measuring changes in regional CBF.[5]

-

Evaluate Neuroprotective Effects: In conditions like stroke or neurodegenerative diseases, ASL can monitor changes in perfusion in response to therapeutic interventions.

-

Monitor Disease Progression: Track longitudinal changes in CBF as a marker of disease progression in conditions like Alzheimer's disease.[6][12]

The following diagram illustrates a general workflow for using ASL in a clinical drug trial.

Dynamic Contrast-Enhanced MRI (DCE-MRI)

Fundamental Principles

Dynamic Contrast-Enhanced MRI (DCE-MRI) is a perfusion imaging technique that involves the intravenous administration of a gadolinium-based contrast agent (CA) and the rapid acquisition of T1-weighted images.[14] The paramagnetic properties of the CA cause a shortening of the T1 relaxation time of surrounding water protons, leading to an increase in signal intensity on T1-weighted images.[15]

By analyzing the temporal changes in signal intensity as the CA passes through the tissue, a time-intensity curve (TIC) can be generated for each voxel.[15] This TIC reflects the underlying vascular physiology, including blood flow, blood volume, and, importantly, vascular permeability. In tissues with a disrupted blood-brain barrier or leaky tumor vasculature, the CA can extravasate from the intravascular space into the extravascular extracellular space (EES).[14]

Pharmacokinetic models, such as the Tofts model, are applied to the TIC data to quantify various physiological parameters.[16] The most common parameters include:

-

Ktrans (Volume Transfer Constant): Represents the transfer of the CA from the blood plasma to the EES, reflecting both blood flow and vessel permeability.[16]

-

ve (Volume of the Extravascular Extracellular Space): The fractional volume of the EES per unit volume of tissue.[16]

-

kep (Rate Constant): The rate of transfer of the CA from the EES back to the blood plasma (kep = Ktrans / ve).[16]

Experimental Protocol: DCE-MRI for Tumor Perfusion Imaging

This protocol details a standard DCE-MRI experiment for assessing tumor vascularity.

Patient/Subject Preparation:

-

Obtain informed consent and screen for any contraindications to gadolinium-based contrast agents.

-

Establish intravenous access for contrast agent administration.

MRI Acquisition:

-

Scanner: 1.5T or 3T MRI scanner.

-

Pre-contrast Imaging:

-

Acquire a pre-contrast T1 map of the region of interest using a variable flip angle (VFA) method or other T1 mapping techniques. This is crucial for accurate pharmacokinetic modeling.

-

-